molecular formula C28H18N2O2S B12586501 3-(1,3-Benzothiazol-2-yl)-7-(diphenylamino)-2H-1-benzopyran-2-one CAS No. 457888-86-7

3-(1,3-Benzothiazol-2-yl)-7-(diphenylamino)-2H-1-benzopyran-2-one

Cat. No.: B12586501
CAS No.: 457888-86-7
M. Wt: 446.5 g/mol
InChI Key: DNURWSHVBFASMN-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-7-(diphenylamino)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-7-(diphenylamino)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-7-(diphenylamino)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogenating agents, nucleophiles, and other reagents under suitable solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-7-(diphenylamino)-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-7-(diphenylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-yl)naphthalen-2-ol: A similar compound with a naphthalene ring instead of a benzopyran ring.

    4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide: Another benzothiazole derivative with a thiophene ring and sulfonamide group.

Uniqueness

3-(1,3-Benzothiazol-2-yl)-7-(diphenylamino)-2H-1-benzopyran-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzothiazole and benzopyran rings, along with the diphenylamino group, makes it a versatile compound with diverse applications.

Properties

CAS No.

457888-86-7

Molecular Formula

C28H18N2O2S

Molecular Weight

446.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-(N-phenylanilino)chromen-2-one

InChI

InChI=1S/C28H18N2O2S/c31-28-23(27-29-24-13-7-8-14-26(24)33-27)17-19-15-16-22(18-25(19)32-28)30(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18H

InChI Key

DNURWSHVBFASMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5

Origin of Product

United States

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